4-propyl-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-1,2,3-thiadiazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound of interest belongs to a class of compounds that often exhibit significant biological activities, including potential therapeutic applications. Its structure incorporates thiophene, pyrazole, and thiadiazole rings, known for their diverse pharmacological properties.
Synthesis Analysis
Synthesis of related compounds typically involves the reaction of appropriate precursors under controlled conditions. For example, a study by Prabhuswamy et al. (2016) outlines the synthesis of a pyrazole-1-carboxamide derivative through the reaction of a thiophene-containing enone and semicarbazide, suggesting a possible pathway for synthesizing similar compounds (Prabhuswamy et al., 2016).
Molecular Structure Analysis
The crystal and molecular structure of related compounds is often determined using single crystal X-ray diffraction studies. The detailed molecular geometry reveals the spatial arrangement of atoms and the presence of hydrogen bond interactions, essential for understanding the compound's reactivity and interaction with biological targets (Prabhuswamy et al., 2016).
Chemical Reactions and Properties
Compounds containing pyrazole, thiophene, and thiadiazole units participate in various chemical reactions, including coupling reactions and interactions with nucleophiles. The reactivity is often influenced by the electronic properties of the heterocycles and the presence of substituents that can facilitate or hinder certain transformations.
Physical Properties Analysis
The physical properties, such as solubility, melting point, and thermal stability, are influenced by the compound's molecular structure. For instance, the synthesis and characterization of a novel pyrazole derivative by Kumara et al. (2018) highlight the importance of molecular conformation and intermolecular interactions in determining the compound's physical properties (Kumara et al., 2018).
Scientific Research Applications
Heterocyclic Synthesis and Reactivity
The synthesis and chemical reactivity of thiophene and pyrazole derivatives have been extensively studied. For example, thiophenylhydrazonoacetates have been utilized in heterocyclic synthesis to yield a variety of nitrogen-containing heterocycles, such as pyrazole, isoxazole, and pyrimidine derivatives (Mohareb, Sherif, Gaber, Ghabrial, & Aziz, 2004). Such compounds are important for developing pharmacologically active agents and materials science applications.
Microwave-Assisted Synthesis and Biological Activities
The microwave-assisted synthesis of hybrid molecules containing various heterocyclic cores has been explored, highlighting the rapid and efficient synthesis of compounds with potential biological activities. For instance, compounds containing 1,3,4-thiadiazole cores have been investigated for their antimicrobial, antilipase, and antiurease activities, demonstrating the biological relevance of such structures (Başoğlu, Ulker, Alpay‐Karaoglu, & Demirbas, 2013).
Antituberculosis Activity
Thiazole-aminopiperidine hybrid analogues have been designed and synthesized as novel Mycobacterium tuberculosis GyrB inhibitors. This research illustrates the potential of thiazole derivatives in addressing infectious diseases, with certain compounds showing significant activity against Mycobacterium tuberculosis (Jeankumar, Renuka, Santosh, Soni, Sridevi, Suryadevara, Yogeeswari, & Sriram, 2013).
properties
IUPAC Name |
4-propyl-N-[2-(3-thiophen-3-ylpyrazol-1-yl)ethyl]thiadiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5OS2/c1-2-3-13-14(23-19-17-13)15(21)16-6-8-20-7-4-12(18-20)11-5-9-22-10-11/h4-5,7,9-10H,2-3,6,8H2,1H3,(H,16,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKIZKRVZWHEHNE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(SN=N1)C(=O)NCCN2C=CC(=N2)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.